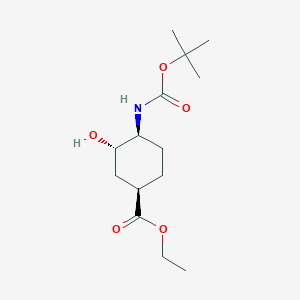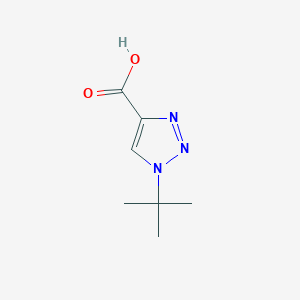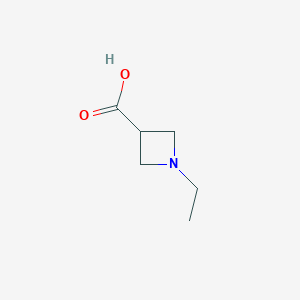
1-Ethylazetidine-3-carboxylic acid
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 1-Ethylazetidine-3-carboxylic acid consists of a four-membered azetidine ring with an ethyl group and a carboxylic acid group attached.Physical And Chemical Properties Analysis
This compound has a molecular weight of 129.16 g/mol. Other specific physical and chemical properties are not provided in the search results.Aplicaciones Científicas De Investigación
Synthesis and Medicinal Chemistry Applications
Azetidine derivatives, including 3-fluoroazetidine-3-carboxylic acid and ethyl (2RS,3SR)-1-tosyl-3-vinylazetidine-2-carboxylate, have been synthesized and evaluated for their potential as building blocks in medicinal chemistry. These compounds are recognized for their cyclic structure and functionality, making them valuable in the construction of more complex molecules with potential pharmacological activities (Van Hende et al., 2009); (Bauman & Duthaler, 1988).
Conformationally Restricted Beta-Amino Esters
The development of N-protected alkyl 3-aminoazetidine-2-carboxylic esters, which represent a new class of conformationally restricted beta-amino esters, highlights the utility of azetidine scaffolds in bioactive molecule design. These compounds were synthesized through the reduction of aziridino esters followed by regioselective ring opening, showcasing the versatility of azetidine derivatives in synthetic organic chemistry (Kiss et al., 2007).
Functionalized Azetidines
Research on 3-bromo-3-ethylazetidines and 3-ethylideneazetidines has demonstrated their synthetic utility, leading to the preparation of various functionalized 3-ethylazetidines. These compounds serve as precursors for novel azetidine derivatives, showcasing the role of azetidine derivatives in the synthesis of functionally diverse molecules (Stankovic et al., 2013).
Novel S1P Receptor Modulators
The discovery of S1P receptor modulators, such as Siponimod, involves the use of azetidine derivatives, including azetidine-3-carboxylic acids, in their synthesis. These compounds have shown potential in clinical trials for treating conditions like multiple sclerosis, illustrating the therapeutic applications of azetidine derivatives (Pan et al., 2013).
Ion Transport and Protein Synthesis
Azetidine-2-carboxylic acid has been studied for its effects on ion transport and protein synthesis in plants, indicating the broader biological significance of azetidine derivatives. Although this research does not directly involve 1-Ethylazetidine-3-carboxylic acid, it highlights the potential biological impacts of related compounds (Pitman et al., 1977).
Direcciones Futuras
Mecanismo De Acción
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
It’s known that many similar compounds interact with their targets through various mechanisms, such as inhibiting or activating certain enzymes or receptors .
Biochemical Pathways
It’s worth noting that similar compounds, such as indole derivatives, are known to affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Pharmacokinetics
It’s known that the pharmacokinetic properties of a compound can significantly impact its bioavailability .
Result of Action
Similar compounds are known to have a broad spectrum of biological properties .
Action Environment
It’s known that environmental factors can significantly impact the action of many compounds .
Análisis Bioquímico
Biochemical Properties
1-Ethylazetidine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, it has been observed to interact with enzymes involved in amino acid metabolism, such as aminotransferases and dehydrogenases. These interactions often result in the modulation of enzyme activity, either enhancing or inhibiting their catalytic functions. Additionally, this compound can form complexes with metal ions, which may further influence its biochemical properties and interactions .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in downstream signaling pathways. This compound also affects gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression levels of various genes. Furthermore, this compound can impact cellular metabolism by influencing the activity of metabolic enzymes and altering the flux of metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These binding interactions can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or extreme pH. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential effects on cellular function, including alterations in cell proliferation, differentiation, and apoptosis .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity. Threshold effects have been observed, where the compound’s impact on biological systems changes significantly at specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by enzymes such as cytochrome P450 oxidases, leading to the formation of metabolites that may have distinct biological activities. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes in pathways such as glycolysis, the tricarboxylic acid cycle, and amino acid metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, such as those involving amino acid transporters. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary depending on factors such as tissue type, blood flow, and the presence of specific transporters .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, through targeting signals or post-translational modifications. The localization of this compound within these compartments can influence its interactions with other biomolecules and its overall biological activity .
Propiedades
IUPAC Name |
1-ethylazetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-2-7-3-5(4-7)6(8)9/h5H,2-4H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQSLFTXFNOGVKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




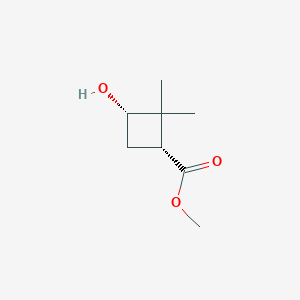
![5-Amino-2-methyl-2H-pyrazolo[3,4-B]pyridine](/img/structure/B1529604.png)
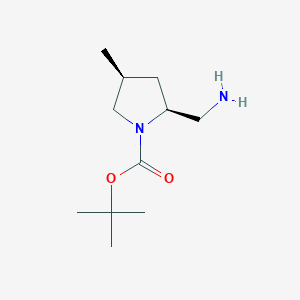
![(1S,5R)-6-methyl-3,6-diazabicyclo[3.2.0]heptane](/img/structure/B1529612.png)


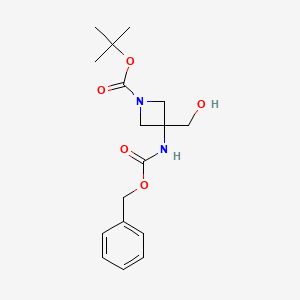
![(S,S)-3-Methyl-3,6-diaza-bicyclo[3.2.0]heptane](/img/structure/B1529617.png)

